ML385
Overview
Description
ML385 is a novel and specific inhibitor of nuclear factor erythroid 2-related factor 2 (NRF2). NRF2 is a transcription factor that plays a crucial role in cellular protection and defense mechanisms by regulating the expression of antioxidant proteins. This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit NRF2 activity and thereby modulate oxidative stress responses .
Mechanism of Action
Target of Action
ML385, also known as SMR000173724 or 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methyl-4-(1-(2-methylbenzoyl)indolin-5-yl)thiazol-2-yl)acetamide, primarily targets the Nrf2 transcription factor . Nrf2 plays a crucial role in cellular protection and defense mechanisms .
Mode of Action
This compound inhibits the activity of the Nrf2 transcription factor by binding to Neh1 , a CNC-bZIP domain that allows Nrf2 to heterodimerize with small Maf proteins . This interaction blocks NRF2 transcriptional activity , thereby reducing the expression of Nrf2’s downstream target genes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Nrf2-Keap1 signaling pathway . This pathway plays a key role in cellular defense against oxidative stress . By inhibiting Nrf2, this compound can disrupt this pathway, leading to increased oxidative stress and impaired cellular defense mechanisms .
Result of Action
This compound has been shown to have anti-tumor activity, particularly in non-small cell lung cancer (NSCLC) cells with KEAP1 mutations . It effectively reduces the viability, proliferation, invasion, migration, glucose consumption, lactate production, adenosine triphosphate level, and extracellular acidification rate of cancer cells . Moreover, this compound concentration-dependently promotes cancer cell apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as 2-DG, can alter the effects of this compound on cancer cells . Additionally, the specific cellular environment, including the type of cancer cells and their metabolic state, can also impact the efficacy and stability of this compound .
Biochemical Analysis
Biochemical Properties
ML385 has been shown to inhibit the activity of the NRF2 transcription factor by binding to Neh1, a CNC-bZIP domain that allows NRF2 to heterodimerize with small Maf proteins, blocking NRF2 transcriptional activity . This interaction with NRF2 and its downstream target, heme oxygenase-1 (HO-1), has been observed in various cell lines treated with this compound .
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, in head and neck squamous cell carcinoma (HNSCC) and thyroid carcinoma cells, this compound treatment led to a significant reduction in the expression of NRF2 and its downstream target, heme oxygenase-1 (HO-1), and a decrease in various cellular activities such as cell proliferation, cloning, migration, and wound healing .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Neh1 domain of NRF2, which prevents NRF2 from heterodimerizing with small Maf proteins, thereby blocking NRF2 transcriptional activity . This leads to a decrease in the expression of NRF2 and its downstream targets, including heme oxygenase-1 (HO-1) .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause a time-dependent decrease in NRF2 signaling in lung cancer cells, with the maximum decline observed at 72 hours . This indicates that this compound has long-term effects on cellular function.
Metabolic Pathways
This compound is involved in the regulation of glucose metabolism in tumor cells . It has been found to effectively reduce glucose consumption, lactate production, and the extracellular acidification rate of TPC-1 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML385 involves several steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of specific aromatic compounds under controlled conditions to form the desired product. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Quality control measures, including high-performance liquid chromatography (HPLC), are employed to verify the purity of this compound .
Chemical Reactions Analysis
Types of Reactions
ML385 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives with altered biological activity .
Scientific Research Applications
ML385 has a wide range of scientific research applications, including:
Chemistry: This compound is used as a tool compound to study the role of NRF2 in oxidative stress and cellular defense mechanisms
Biology: In biological research, this compound is employed to investigate the effects of NRF2 inhibition on various cellular processes, including cell proliferation, apoptosis, and migration
Medicine: this compound has shown potential as a therapeutic agent in cancer treatment by inhibiting NRF2 and modulating tumor cell behavior. .
Industry: This compound is used in the development of new therapeutic strategies and drug formulations targeting NRF2-related pathways
Comparison with Similar Compounds
Similar Compounds
Koningic Acid: An inhibitor of cellular glycolysis with antitumor activity.
Apatinib: A compound that weakens proliferation, migration, invasion, and angiogenesis of cancer cells through downregulating pyruvate kinase M2.
Uniqueness of ML385
This compound is unique in its specific inhibition of NRF2, making it a valuable tool for studying NRF2-related pathways and developing therapeutic strategies targeting oxidative stress and cancer. Unlike other compounds that may have broader effects, this compound’s specificity allows for more targeted investigations and applications .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-methyl-4-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O4S/c1-17-5-3-4-6-22(17)28(34)32-12-11-20-15-21(8-9-23(20)32)27-18(2)37-29(31-27)30-26(33)14-19-7-10-24-25(13-19)36-16-35-24/h3-10,13,15H,11-12,14,16H2,1-2H3,(H,30,31,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINHYWKZVCNAMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C4=C(SC(=N4)NC(=O)CC5=CC6=C(C=C5)OCO6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of ML385?
A1: this compound specifically targets Nrf2, a transcription factor crucial for regulating cellular responses to oxidative stress. [, , ]
Q2: How does this compound inhibit Nrf2 activity?
A2: this compound binds to the Neh1 domain of Nrf2, the Cap 'N' Collar Basic Leucine Zipper (CNC-bZIP) domain, disrupting the formation of the Nrf2-MAFG (V-Maf Avian Musculoaponeurotic Fibrosarcoma Oncogene Homologue G) complex. This complex is essential for Nrf2 binding to antioxidant response elements (AREs) in the promoters of target genes. [, ]
Q3: What are the downstream consequences of this compound-mediated Nrf2 inhibition?
A3: By inhibiting Nrf2, this compound prevents the transcriptional upregulation of antioxidant and cytoprotective genes. This leads to a reduction in the cellular antioxidant capacity and increases susceptibility to oxidative stress and related cellular damage. [, , , ]
Q4: Does this compound affect the expression of Nrf2 itself?
A4: While this compound primarily disrupts Nrf2 binding to DNA, some studies show it can also lead to decreased Nrf2 protein levels, potentially through mechanisms affecting protein stability or degradation. [, ]
Q5: Is the inhibitory effect of this compound reversible?
A5: The binding of this compound to Nrf2 is believed to be reversible. Studies have shown that the effects of this compound can be reversed by removing it from the cellular environment or by using Nrf2 activators. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C28H23N3O4S, and its molecular weight is 497.6 g/mol.
Q7: Are there any specific recommendations for handling and storage of this compound?
A7: While specific recommendations may vary depending on the supplier, this compound is generally handled and stored similarly to other small molecule inhibitors. Storage conditions typically involve low temperatures and protection from light and moisture to ensure stability.
Q8: What are the main research applications of this compound?
A8: this compound is a valuable tool for:
- Investigating the role of Nrf2 in various physiological and pathological processes: By inhibiting Nrf2, researchers can delineate its involvement in oxidative stress responses, inflammation, cell survival, and disease progression. [, , , , , ]
- Validating Nrf2 as a therapeutic target: this compound helps assess the therapeutic potential of targeting Nrf2 in diseases such as cancer, neurodegenerative diseases, and inflammatory conditions. [, , ]
- Developing novel Nrf2 inhibitors: this compound serves as a lead compound for developing more potent and selective Nrf2 inhibitors for therapeutic applications. []
Q9: How does this compound impact in vitro models of disease?
A9: this compound has been shown to:
- Exacerbate oxidative stress and cell death induced by various stimuli, such as oxygen-glucose deprivation, hydrogen peroxide, and lipopolysaccharide. [, , , ]
- Promote inflammatory responses in different cell types, highlighting the role of Nrf2 in regulating inflammation. [, , ]
- Enhance the sensitivity of cancer cells to chemotherapy and radiotherapy, suggesting its potential as an adjuvant therapy. [, ]
Q10: Has this compound been used in in vivo studies?
A10: Yes, this compound has been successfully used in various animal models, including models of acute lung injury, myocardial infarction, stroke, and diabetic kidney disease, demonstrating its effectiveness in modulating disease outcomes by inhibiting Nrf2. [, , , , , , ]
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